molecular formula C14H13BrO5 B2594317 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1989659-18-8

5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2594317
CAS No.: 1989659-18-8
M. Wt: 341.157
InChI Key: MWUWOEURAFSBEH-UHFFFAOYSA-N
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Description

5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound based on the versatile Meldrum's acid core structure, which is recognized as a multifaceted and versatile organic reagent . This compound belongs to a class of 5-arylidene Meldrum's acid derivatives that have received significant attention in medicinal and synthetic chemistry due to their potential biological activities and value as synthetic intermediates . In research settings, structurally similar Meldrum's acid derivatives have demonstrated promising antimicrobial and anticancer properties . For instance, certain vanillidene Meldrum's acid compounds have shown notable activity against microbes such as E. coli and S. aureus , as well as efficacy against various cancer cell lines including HeLa and A549 . The mechanism of action for these derivatives may involve acting as a Michael acceptor for nucleophilic residues like lysine and serine, with molecular docking studies indicating good binding affinity to biological targets such as DNA, bacterial Gyrase B, and human topoisomerase II beta . From a synthetic perspective, this compound serves as a valuable chemical building block . The intrinsic reactivity of the Meldrum's acid scaffold, including its active methylene group and the possibility of ketene formation upon heating, makes it a useful reagent for the synthesis of diverse heterocyclic compounds, carboxylic acids, and other complex organic molecules . The exocyclic double bond provides a handle for further cycloaddition reactions and functionalization, underpinning its utility in developing novel compounds with potential pharmaceutical activity . WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(2-bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5/c1-14(2)19-12(16)10(13(17)20-14)6-8-4-5-9(18-3)7-11(8)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUWOEURAFSBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The carbonyl groups in the dioxane-dione moiety can be reduced to form alcohols or ethers.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products

    Substitution Reactions: Yield substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Produce aldehydes or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: Result in alcohols or ethers from the reduction of carbonyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant antimicrobial properties. The presence of bromine and methoxy groups in the phenyl ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives with such substituents can achieve minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against various pathogens like Klebsiella pneumoniae and Escherichia coli .

Antifungal Properties

The compound has also demonstrated promising antifungal activity. It has been tested against fungi such as Fusarium oxysporum and Botrytis cinerea, showing better efficacy than some commercial fungicides . The structural features of the compound contribute to its ability to disrupt fungal cell membranes or inhibit vital enzymatic processes.

Potential Anti-cancer Applications

Preliminary studies suggest that similar compounds may possess anti-cancer properties by inducing apoptosis in cancer cells. The β-keto-enol pharmacophore present in the structure is often linked to biological activity against cancerous cells . Further investigations are warranted to elucidate the precise mechanisms and therapeutic potential.

Fungicides

Due to its antifungal properties, this compound is being explored as a potential agricultural fungicide. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, contributing to sustainable agricultural practices .

Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate plant growth responses can be beneficial in enhancing crop yields and improving resistance to environmental stresses .

Polymer Chemistry

The unique dioxane structure allows for potential applications in polymer chemistry. Compounds like this compound can serve as monomers or cross-linking agents in the synthesis of novel polymers with tailored properties for specific applications .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors .

Summary Table of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAntimicrobial & Antifungal AgentsEffective against various pathogens
Potential Anti-cancer AgentInduces apoptosis in cancer cells
Agricultural ApplicationsFungicidesAlternative to conventional fungicides
Plant Growth RegulatorsEnhances crop yields
Materials SciencePolymer ChemistryMonomers for novel polymers
Coatings & AdhesivesDurable and resistant formulations

Mechanism of Action

The mechanism by which 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Pathways: It may influence various biological pathways, including those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-[(4-Bromo-2,5-dimethoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 133400-93-8)
  • Structural Differences : Additional methoxy group at position 5 of the phenyl ring.
  • Impact : Enhanced electron-donating effects may alter reactivity in cycloaddition or nucleophilic substitution reactions compared to the 2-bromo-4-methoxy derivative.
  • Synthesis : Prepared via condensation of 4-bromo-2,5-dimethoxyaniline with Meldrum’s acid derivatives under acidic conditions .
5-[(2-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 187278-04-2)
  • Structural Differences: Replaces the methoxy group with an amino group, creating an anilino-methylene linkage.
  • This derivative is noted for applications in drug discovery due to its unique solubility and stability profile .
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Structural Differences : Substitutes bromine and methoxy with a hydroxyl group.
  • Impact : The hydroxyl group facilitates hydrogen bonding, influencing crystal packing (as shown in X-ray studies) and increasing hydrophilicity .

Core Modifications in Dioxane-Dione Derivatives

5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Structural Differences : Fluorine atom and benzoyl group replace the bromo-methoxyphenyl substituent.
  • Impact : Fluorination enhances metabolic stability and lipophilicity, making this derivative suitable for pharmaceutical applications .
5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Structural Differences : Furan ring replaces the aromatic bromo-methoxy system.
  • Impact : The electron-rich furan promotes participation in Diels-Alder reactions, diverging from the electrophilic aromatic substitution pathways favored by brominated analogs .

Biological Activity

5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound with notable biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14_{14}H13_{13}BrO5_5
  • Molecular Weight : 341.15 g/mol
  • IUPAC Name : this compound

The presence of a bromine atom on the aromatic ring enhances the compound's reactivity and potential biological activity compared to its halogen analogs (chlorine, fluorine, iodine) due to its size and electron-withdrawing properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance:

  • Mechanism : The compound may interact with targets involved in cell cycle regulation and apoptosis pathways.
  • Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • Activity Spectrum : It demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and inhibition of protein synthesis.

Summary of Studies

Study TypeFindingsReference
In vitroInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
MechanisticInteracts with cellular targets involved in apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : Interaction with specific cellular receptors can lead to altered signaling pathways that promote cell death.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
5-[(2-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dioneModerate anticancer activity
5-[(2-Fluoro-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dioneLower antimicrobial efficacy
5-[(2-Iodo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dioneEnhanced reactivity but less selective

Q & A

Basic: What are the optimal synthetic routes for preparing 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?

Methodological Answer :
The compound is synthesized via Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and a substituted aromatic aldehyde (e.g., 2-bromo-4-methoxybenzaldehyde). A green synthesis approach uses solvent-free conditions or ethanol as a solvent, with catalytic piperidine or ammonium acetate at 80–100°C for 2–4 hours . Crystallization from ethanol or methanol yields pure product. Key parameters include stoichiometric control (1:1 molar ratio of Meldrum’s acid to aldehyde) and inert atmosphere to prevent side reactions.

Basic: How is crystallographic characterization performed for this compound?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in ethanol. Data collection uses MoKα radiation (λ = 0.71073 Å) with a CCD detector. For example, related derivatives crystallize in monoclinic systems (space group P1 or P2₁/c) with unit cell parameters a ≈ 6.2–7.3 Å, b ≈ 7.3–12.5 Å, and c ≈ 13.8–19.5 Å . Refinement via SHELXL achieves R values < 0.06. Hydrogen atoms are resolved using constrained or independent models.

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